molecular formula C8H15F2ISi B15310030 [(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane

[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane

Cat. No.: B15310030
M. Wt: 304.19 g/mol
InChI Key: WBGUDKPBICSXIG-BQYQJAHWSA-N
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Description

[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane is an organosilicon compound with the molecular formula C8H15F2ISi and a molecular weight of 304.19 g/mol . This compound is characterized by the presence of a triethylsilane group attached to a difluoro-iodoethenyl moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane involves the reaction of triethylsilane with appropriate fluorinated and iodinated precursors under controlled conditions. One common method includes the use of molecular iodine and a hydrosilane, which enables practical reduction reactions . The reaction conditions typically involve the use of catalysts such as InBr3 or B(C6F5)3 to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrosilanes, molecular iodine, and various catalysts such as InBr3 and B(C6F5)3 . Reaction conditions often involve mild temperatures and controlled environments to ensure high selectivity and yield.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield silyl ethers or hydrocarbons .

Mechanism of Action

The mechanism of action of [(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane involves its reactivity as a reducing agent and its ability to participate in substitution reactions. The compound’s molecular targets and pathways include carbon-carbon and carbon-heteroatom bonds, where it facilitates the addition of hydrogen and silicon atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane is unique due to its specific combination of fluorine, iodine, and triethylsilane groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H15F2ISi

Molecular Weight

304.19 g/mol

IUPAC Name

[(E)-1,2-difluoro-2-iodoethenyl]-triethylsilane

InChI

InChI=1S/C8H15F2ISi/c1-4-12(5-2,6-3)8(10)7(9)11/h4-6H2,1-3H3/b8-7+

InChI Key

WBGUDKPBICSXIG-BQYQJAHWSA-N

Isomeric SMILES

CC[Si](CC)(CC)/C(=C(\F)/I)/F

Canonical SMILES

CC[Si](CC)(CC)C(=C(F)I)F

Origin of Product

United States

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